3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide
Overview
Description
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a propionamide group attached to a 1,3-dioxo-1,3-dihydro-isoindole ring system and a 4-isopropyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide typically involves the following steps:
Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Attachment of the Propionamide Group: The propionamide group can be introduced through an amidation reaction using propionyl chloride and an appropriate amine.
Introduction of the 4-Isopropyl-Phenyl Group: This step involves a substitution reaction where the 4-isopropyl-phenyl group is attached to the nitrogen atom of the amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions may target the carbonyl groups in the isoindole ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield 4-(1-hydroxy-1-methylethyl)-phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its amide group may facilitate binding to specific biological targets.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be optimized to enhance biological activity and selectivity.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methyl-phenyl)-propionamide: Contains a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
The presence of the 4-isopropyl-phenyl group in 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Biological Activity
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-isopropyl-phenyl)-propionamide is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
Property | Value |
---|---|
Molecular Formula | C23H22N4O4 |
Molecular Weight | 418.45 g/mol |
LogP | 0.562 |
Polar Surface Area | 73 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Chemical Structure : The compound features a dioxoisoindole moiety which is known for its diverse pharmacological properties.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of isoindole compounds can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have shown promise in targeting specific cancer cell lines (e.g., breast and lung cancer) .
- Antimicrobial Properties : Some isoindole derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- CNS Activity : There is emerging evidence that isoindole derivatives can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. For instance, compounds with similar structures have been evaluated for their anticonvulsant properties .
The exact mechanism by which this compound exerts its effects is still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Isoindoles may act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : The compound may bind to specific receptors in the CNS, modulating neurotransmitter release and reuptake.
Case Studies
Several studies have explored the biological effects of similar isoindole compounds:
- Study on Antitumor Effects :
- Antimicrobial Evaluation :
- Neuropharmacological Assessment :
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)14-7-9-15(10-8-14)21-18(23)11-12-22-19(24)16-5-3-4-6-17(16)20(22)25/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKLYPZJYIRWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350553 | |
Record name | ST50184258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-57-0 | |
Record name | ST50184258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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